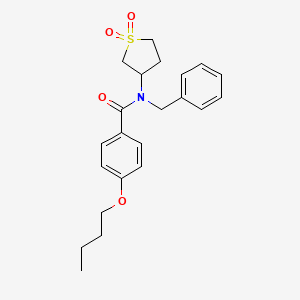
1-(2-fluorophenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride
説明
FPPI is a chemical compound that belongs to the class of beta-blockers. Beta-blockers are medications that are used to treat high blood pressure, heart failure, and other cardiovascular conditions. FPPI is a selective beta-blocker that has been found to have potential therapeutic benefits for various medical conditions.
科学的研究の応用
FPPI has been the subject of numerous scientific studies due to its potential therapeutic benefits. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in treating cardiovascular diseases, such as hypertension and heart failure.
作用機序
FPPI works by blocking the beta-adrenergic receptors in the body. These receptors are responsible for regulating the body's response to stress and anxiety. By blocking these receptors, FPPI can reduce the effects of stress and anxiety on the body, which can lead to a reduction in blood pressure and heart rate.
Biochemical and physiological effects:
FPPI has been found to have a number of biochemical and physiological effects on the body. It has been found to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. It has also been found to have anti-tumor and anti-angiogenic properties, which can help to prevent the growth and spread of cancer cells.
実験室実験の利点と制限
FPPI has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. However, there are also some limitations to its use. It can be difficult to obtain in large quantities, and its effects can be variable depending on the specific experimental conditions.
将来の方向性
There are a number of future directions for research on FPPI. One area of interest is its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure. Another area of interest is its potential use in the treatment of cancer, as it has been found to have anti-tumor and anti-angiogenic properties. Additionally, there is interest in exploring the potential use of FPPI in the treatment of other medical conditions, such as anxiety and depression.
In conclusion, FPPI is a chemical compound that has been widely studied for its potential therapeutic benefits. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, and has potential applications in the treatment of cardiovascular diseases, cancer, and other medical conditions. While there are limitations to its use in lab experiments, there are numerous future directions for research on this promising compound.
特性
IUPAC Name |
1-(2-fluorophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO2.ClH/c1-12-6-4-5-9-17(12)10-13(18)11-19-15-8-3-2-7-14(15)16;/h2-3,7-8,12-13,18H,4-6,9-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKRXZLIGBCMRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2=CC=CC=C2F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4078126.png)
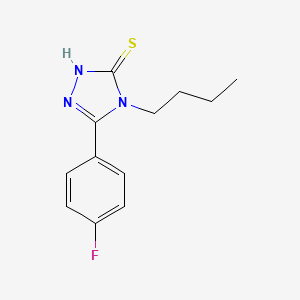
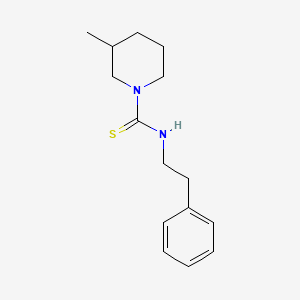
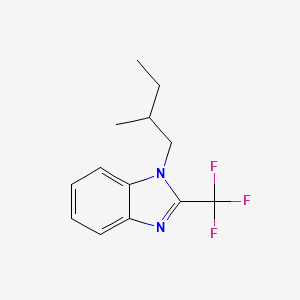
![1-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4078172.png)
![2-chloro-N-{1-[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B4078185.png)

![6-amino-3-(4-bromophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078192.png)
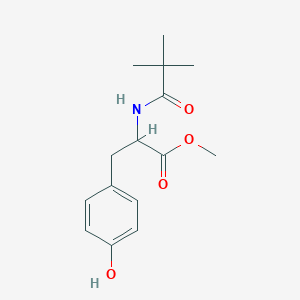
![1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4078202.png)
![4-{4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4078212.png)
![3-[(3-chlorophenyl)amino]-3-(4-methoxyphenyl)-1-phenyl-1-propanone](/img/structure/B4078218.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4078236.png)
